2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate
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Overview
Description
2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an ethyl methanesulfonate group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical reaction approach, where the imidazo[1,2-a]pyridine is subjected to transition metal catalysis, metal-free oxidation, or photocatalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The methanesulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like TBHP (tert-Butyl hydroperoxide), and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the imidazo[1,2-a]pyridine core, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may inhibit the prenylation of Rab11A, a protein involved in cellular trafficking .
Comparison with Similar Compounds
2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: Used as a hypnotic agent for treating insomnia.
Alpidem: Used for its anxiolytic properties.
3-IPEHPC: A compound with potent inhibitory activity against certain enzymes.
These compounds share a similar imidazo[1,2-a]pyridine core but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C10H12N2O3S |
---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylethyl methanesulfonate |
InChI |
InChI=1S/C10H12N2O3S/c1-16(13,14)15-7-5-9-8-12-6-3-2-4-10(12)11-9/h2-4,6,8H,5,7H2,1H3 |
InChI Key |
QOZODQNUKBBBNF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
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